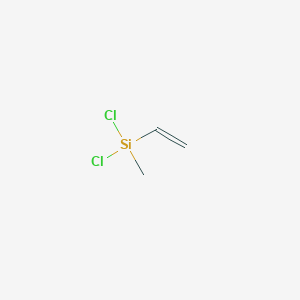
Dichloromethylvinylsilane
Übersicht
Beschreibung
Synthesis of Novel Carbosilane Dendritic Macromolecules
The synthesis of carbosilane dendritic macromolecules involves a two-step reaction process, starting with tetravinylsilane as the core molecule and dichloromethylsilane as the propagation unit. The first step is the hydrosilylation of vinylsilane with dichloromethylsilane, followed by the nucleophilic replacement of silicon chloride by vinylmagnesium bromide. Controlling the reaction conditions for hydrosilylation is critical for successful synthesis .
Hydroboration of Polymethylvinylsilane
Polymethylvinylsilanes have been synthesized through the dechlorination of dichlordimethylsilane and dichlormethylvinylsilane using sodium in toluene. The vinyl groups in the resulting polymer are then hydroborated using borane adduct compounds. The hydroborated polymer is characterized by various spectroscopic methods and molecular weight distribution measurements. Pyrolysis of this boron-containing polysilane yields silicon boron carbide ceramics .
Si-B-C-N Ceramic Precursors Derived from Dichlorodivinylsilane and Chlorotrivinylsilane
Dichlorodivinylsilane is used to synthesize Si-B-C-N-H polymers, either by reacting with ammonia to yield silazanes or with cyanamide to form silylcarbodiimides. The vinyl groups are hydroborated to polymerize the products into solid Si-B-C-N-H polymers. These compounds are characterized by chemical analysis, infrared spectroscopy, and other spectroscopic methods .
Vibrational Spectra and Conformational Analysis of Dichloromethylvinylsilane
The vibrational spectra of dichloromethylvinylsilane have been studied in both liquid and solid states, revealing the existence of two rotational isomers, cis and skew, around the C-Si axis. The cis form is more stable and polar than the skew form. The study provides insights into the molecular structure and polarity of dichloromethylvinylsilane .
Determination of the Molecular Structure of Gaseous Dichloromethylvinylsilane
Electron diffraction has been used to determine the molecular structure of dichloromethylvinylsilane in the gas phase. The study reveals that the majority of the molecules adopt a gauche conformation, with specific bond lengths and angles detailed in the findings. This research contributes to the understanding of the molecular conformation of dichloromethylvinylsilane .
The Synthesis and Reactions of Certain Disilanes Containing Chloromethyl Groups
Research into the synthesis of new organofunctional disilanes, including (dichloromethyl)pentamethyldisilane, has been conducted. The study explores the intramolecular rearrangement and other reactions of these disilanes, providing valuable information on the reactivity and potential applications of chloromethyl-containing disilanes .
Synthesis and Molecular Structure of α-(Dichloromethylsilyl)ethyl-dichloroborane-dimethylsulfide
The synthesis of α-(Dichloromethylsilyl)ethyl-dichloroborane-dimethylsulfide has been achieved through the reaction of dichloromethylvinylsilane with dichloroborane-dimethylsulfide. The molecular structure was determined by X-ray diffraction and spectroscopic methods, revealing the formation of a chiral methine group bridging silicon and boron .
Chloromethylation of Poly(methylphenylsilane)
Chloromethylation of poly(methylsilane) is accomplished using chloromethyl methyl ether in a tin(IV) chloride-catalyzed reaction. The study discusses the molecular-weight variations of the polymer during chloromethylation and the potential for chain scissions .
Syntheses and Structures of 1-Indenyl Disilane and Disiloxane
The synthesis of 1-Indenyl disilane and disiloxane involves the reaction of indenyl anion with various chlorosilanes and disiloxanes. The structures of these compounds were characterized by a range of analytical techniques, including X-ray diffraction analysis .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Polymer Science and Material Science .
Summary of the Application
Dichloromethylvinylsilane is used in the synthesis of poly(methylvinylsiloxane)-bonded silica gel . This material has potential applications in various fields due to its unique properties .
Methods of Application or Experimental Procedures
Poly(methylvinylsiloxane)-bonded silica gel is synthesized by the condensation reaction between silica gel and the hydrolysis product of dichloromethylvinylsilane . The resulting material can be further modified for various applications .
Synthesis and Characterization of Tris(1-(dichloro(methyl)silyl)ethyl)borane
Specific Scientific Field
This application falls under the field of Organometallic Chemistry .
Summary of the Application
Dichloromethylvinylsilane is used in the synthesis and characterization of Tris(1-(dichloro(methyl)silyl)ethyl)borane . This compound could have potential applications in various fields due to its unique properties .
Methods of Application or Experimental Procedures
Tris(1-(dichloro(methyl)silyl)ethyl)borane is synthesized by reacting dichloromethylvinylsilane with dimethylsulphide borane . The resulting compound can be further characterized and studied for various applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloro-ethenyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJAVFOBDSYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29763-18-6 | |
| Record name | Silane, dichloroethenylmethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027033 | |
| Record name | Silane, dichloroethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Silane, dichloroethenylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethylvinylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichloromethylvinylsilane | |
CAS RN |
124-70-9 | |
| Record name | Methylvinyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylvinyldichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methylvinyldichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, dichloroethenylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloroethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMETHYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27Y6F24PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



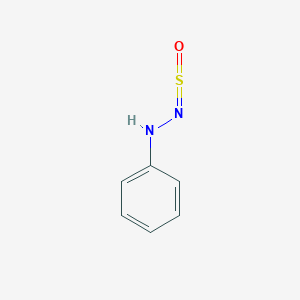

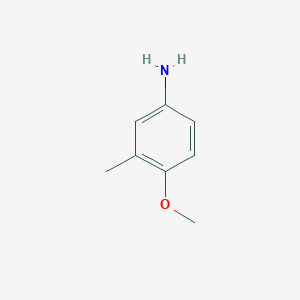
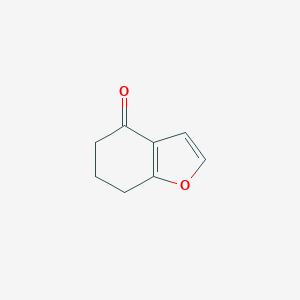
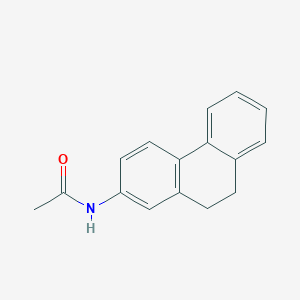
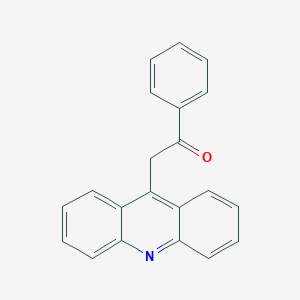
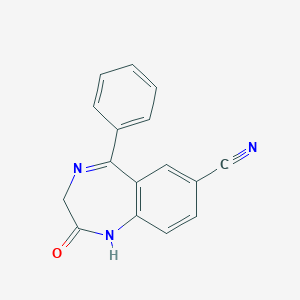
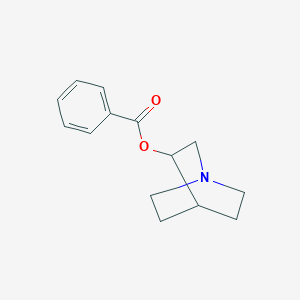
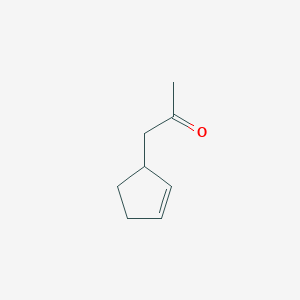
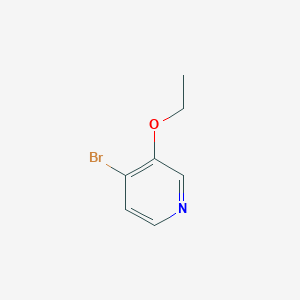


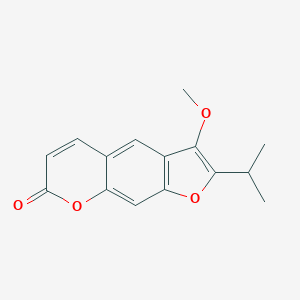
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)